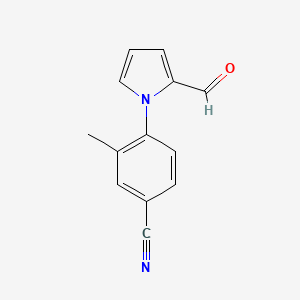
4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile
Descripción general
Descripción
The compound “4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile” is a complex organic molecule that contains a pyrrole ring and a benzonitrile group . The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The benzonitrile group consists of a benzene ring attached to a nitrile group (-C≡N).
Aplicaciones Científicas De Investigación
Identification and Isolation in Natural Products
Pyrrole alkaloids, including compounds structurally related to 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile, have been identified and isolated from natural sources such as the fruits of Lycium chinense. These compounds have been elucidated using 1D- and 2D-NMR and HRMS data, contributing to the understanding of natural product chemistry and pharmacognosy (Youn et al., 2016).
Synthesis and Chemical Reactivity
The reactivity of pyrrole derivatives similar to 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile has been explored in various synthetic pathways. For instance, studies have described the synthesis of alkoxy derivatives of pyrrolothieno[1,4]diazepines, showcasing the versatility of these compounds in organic synthesis (Boulouard et al., 1995).
Conducting Polymer Research
Research into conducting polymers has leveraged compounds like 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile. These studies focus on synthesizing derivatized bis(pyrrol-2-yl) arylenes and investigating their electrochemical properties, which are crucial for the development of new materials in electronics (Sotzing et al., 1996).
Pharmaceutical Applications
In pharmaceutical research, similar pyrrole compounds have been synthesized and evaluated for their potential as antimicrobial agents. This research is vital for developing new drugs and understanding the role of heterocyclic compounds in medicinal chemistry (Hublikar et al., 2019).
Propiedades
IUPAC Name |
4-(2-formylpyrrol-1-yl)-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-7-11(8-14)4-5-13(10)15-6-2-3-12(15)9-16/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZHNXJWKGKCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
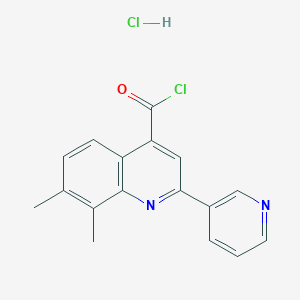
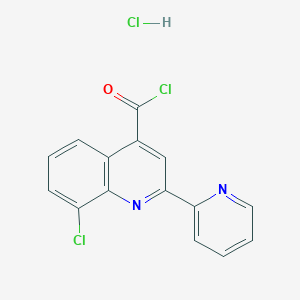
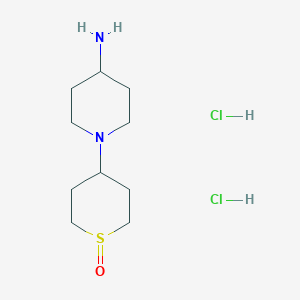
![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)
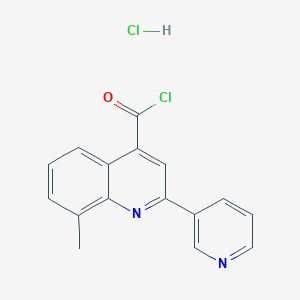
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
![{2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]-ethyl}amine dihydrobromide](/img/structure/B1396781.png)
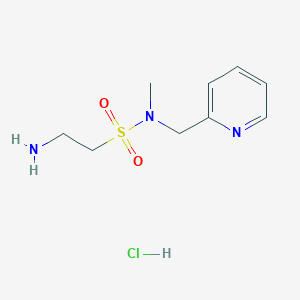
![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)
![([1-(5-Chloro-2-thienyl)cyclopentyl]methyl)amine hydrochloride](/img/structure/B1396787.png)
![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)